molecular formula C10H9BrN2 B6157441 1-(3-bromopyridin-2-yl)cyclobutane-1-carbonitrile CAS No. 1851868-11-5

1-(3-bromopyridin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B6157441
CAS No.: 1851868-11-5
M. Wt: 237.1
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Description

1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by a cyclobutane ring attached to a pyridine ring substituted with a bromine atom and a nitrile group. Its molecular formula is C10H9BrN2, and it has a molecular weight of 237.1 g/mol.

Preparation Methods

The synthesis of 1-(3-bromopyridin-2-yl)cyclobutane-1-carbonitrile typically involves the reaction of 3-bromopyridine with cyclobutanone in the presence of a suitable catalyst and reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

    Cyclization Reactions: The cyclobutane ring can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and cyclobutane derivatives .

Scientific Research Applications

1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in the study of biological pathways and molecular interactions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-bromopyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrile groups can form covalent bonds with target proteins, leading to changes in their function and activity . Additionally, the cyclobutane ring can undergo strain-release transformations, which can further modulate its biological activity .

Comparison with Similar Compounds

1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(3-Bromopyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its chemical reactivity and biological activity.

    1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile:

The uniqueness of this compound lies in its specific combination of a bromopyridine moiety with a cyclobutane ring and a nitrile group, which provides a distinct set of chemical and biological properties.

Properties

CAS No.

1851868-11-5

Molecular Formula

C10H9BrN2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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